(R)-4-Hydroxycarvedilol

Description

Chemical Classification and Nomenclature

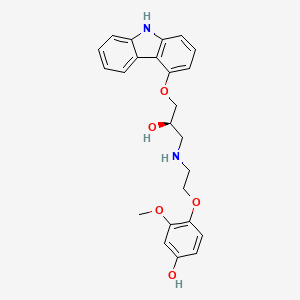

(R)-4-Hydroxycarvedilol belongs to the chemical class of carbazoles, specifically functioning as a member of the carbazole family with enhanced pharmacological properties compared to its parent compound. The compound possesses the molecular formula C24H26N2O5 and exhibits a molecular weight of 422.5 grams per mole, distinguishing it from carvedilol through the addition of a hydroxyl group. The International Union of Pure and Applied Chemistry systematic name for this compound is 4-[2-[[(2R)-3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]-3-methoxyphenol, which precisely describes its stereochemical configuration and functional group arrangement.

The Chemical Abstracts Service has assigned the registry number 1217770-29-0 specifically to the (R)-enantiomer, while the racemic mixture of 4-hydroxyphenyl carvedilol carries the registry number 142227-49-4. Additional nomenclature includes various synonyms such as (R)-4-Carvedilol, (R)-(+)-4'-Hydroxyphenyl Carvedilol, and 4-Hydroxycarvedilol, (R)-, reflecting the diverse naming conventions employed across different research contexts. The compound's classification extends beyond simple carbazole membership to encompass multiple pharmacological categories, including its role as an adrenergic receptor antagonist and its function as a cardiovascular agent metabolite.

The stereochemical designation of the (R)-configuration represents a crucial aspect of the compound's identity, as this specific enantiomer demonstrates distinct pharmacological properties compared to its (S)-counterpart. The United States Food and Drug Administration Unique Ingredient Identifier code 5948F91HOK has been assigned to this specific stereoisomer, providing an additional layer of regulatory classification. This comprehensive nomenclature system ensures precise identification in research, clinical, and regulatory contexts.

Structural Relationship to Carvedilol

The structural relationship between this compound and its parent compound carvedilol centers on a specific hydroxylation modification that fundamentally alters the compound's pharmacological profile. Carvedilol, with the molecular formula C24H26N2O4, undergoes enzymatic transformation through cytochrome P450-mediated oxidation to yield this compound, which incorporates an additional oxygen atom in its molecular structure. This hydroxylation occurs specifically at the 4-position of the phenyl ring within the carbazole framework, representing a targeted metabolic modification that enhances certain pharmacological properties while diminishing others.

The parent compound carvedilol serves as a racemic mixture containing both R(+) and S(-) enantiomers, with the S(-) enantiomer providing nonselective beta-adrenergic receptor blocking activity and both enantiomers contributing to alpha-1 adrenergic blocking activity. The metabolic conversion to this compound preserves the fundamental carbazole structure while introducing the phenolic hydroxyl group that significantly amplifies beta-adrenergic antagonist activity. Specifically, preclinical studies have demonstrated that the 4'-hydroxyphenyl metabolite exhibits approximately thirteen times greater potency than carvedilol for beta-blockade, representing a dramatic enhancement in receptor binding affinity.

Conversely, the structural modification results in substantially weaker vasodilating activity compared to the parent compound, indicating that the hydroxylation alters the compound's interaction with vascular smooth muscle targets. The plasma concentrations of this compound typically remain about one-tenth of those observed for carvedilol, despite its enhanced potency, suggesting that the metabolite contributes significantly to the overall pharmacological effect despite lower circulating levels. This structural relationship exemplifies how minor molecular modifications can produce profound changes in drug activity and therapeutic profile.

Historical Context in Metabolite Research

The discovery and characterization of this compound emerged from comprehensive metabolite profiling studies conducted during the development and clinical evaluation of carvedilol as a cardiovascular therapeutic agent. Early research in the 1990s identified multiple oxidative metabolites of carvedilol, with the 4'-hydroxyphenyl derivative quickly recognized as possessing exceptional pharmacological activity that warranted detailed investigation. The initial characterization work established that carvedilol undergoes extensive first-pass metabolism, with less than 2% of the administered dose excreted unchanged in urine, necessitating thorough understanding of metabolite contributions to therapeutic efficacy.

Historical research efforts focused on elucidating the specific cytochrome P450 enzymes responsible for this compound formation, ultimately identifying cytochrome P450 2D6 as the primary enzyme catalyzing the 4'-hydroxylation reaction. This discovery proved particularly significant given the known genetic polymorphisms affecting cytochrome P450 2D6 activity, with implications for personalized medicine approaches in cardiovascular therapy. Studies demonstrated that poor metabolizers of debrisoquin, a marker for cytochrome P450 2D6 deficiency, exhibit altered carvedilol metabolism patterns, though the impact on this compound formation varies between the R(+) and S(-) enantiomers of the parent compound.

The development of analytical methodologies for quantifying this compound in biological matrices represented another crucial milestone in metabolite research history. High-throughput liquid chromatography-tandem mass spectrometry methods were developed to enable simultaneous quantification of carvedilol and its 4-hydroxyphenyl metabolite in human plasma, facilitating bioequivalence studies and pharmacokinetic investigations. These analytical advances allowed researchers to establish the relationship between metabolite formation and therapeutic response, contributing to the broader understanding of how active metabolites influence drug efficacy and safety profiles.

Significance in Pharmacological Science

The pharmacological significance of this compound extends far beyond its role as a simple metabolite, representing a paradigm for understanding how drug metabolism can enhance rather than diminish therapeutic activity. The compound's exceptional potency for beta-adrenergic receptor antagonism, demonstrated to be approximately thirteen times greater than carvedilol itself, challenges traditional assumptions about metabolite activity and has influenced approaches to drug development and therapeutic monitoring. This enhanced activity occurs despite plasma concentrations that remain significantly lower than those of the parent compound, indicating that even modest metabolite formation can contribute substantially to overall therapeutic effects.

Research investigating the antioxidant properties of this compound has revealed additional pharmacological dimensions beyond adrenergic receptor interactions. The compound demonstrates the ability to inhibit the formation of 1,1-diphenyl-2-picrylhydrazyl radicals in cell-free assays, suggesting potential cardioprotective effects that complement its receptor antagonist properties. This antioxidant activity represents a distinct pharmacological advantage that may contribute to the cardiovascular benefits observed with carvedilol therapy, extending the therapeutic profile beyond simple beta-blockade.

The differential activity profile of this compound, characterized by enhanced beta-receptor antagonism coupled with reduced vasodilatory activity, provides valuable insights into structure-activity relationships within the carbazole class of cardiovascular medications. This selective enhancement of certain pharmacological properties while diminishing others demonstrates how metabolic transformations can fine-tune drug activity profiles, potentially optimizing therapeutic outcomes. The compound serves as a model for understanding how cytochrome P450-mediated metabolism can generate metabolites with superior pharmacological properties compared to parent compounds.

Furthermore, the significance of this compound in pharmacological science extends to its role in bioanalytical method development and pharmacokinetic studies. The compound's inclusion in bioequivalence studies and therapeutic drug monitoring protocols reflects its recognized importance in determining overall therapeutic response. The development of validated analytical methods for simultaneous quantification of carvedilol and its 4-hydroxyphenyl metabolite has established methodological precedents for studying other drug-metabolite systems, contributing to the broader field of pharmacokinetic research and personalized medicine approaches in cardiovascular therapy.

Properties

IUPAC Name |

4-[2-[[(2R)-3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]-3-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O5/c1-29-23-13-16(27)9-10-21(23)30-12-11-25-14-17(28)15-31-22-8-4-7-20-24(22)18-5-2-3-6-19(18)26-20/h2-10,13,17,25-28H,11-12,14-15H2,1H3/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCJHEORDHXCJNB-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)O)OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)O)OCCNC[C@H](COC2=CC=CC3=C2C4=CC=CC=C4N3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00654163 | |

| Record name | 4-[2-({(2R)-3-[(9H-Carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]-3-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217770-29-0 | |

| Record name | 4-Hydroxycarvedilol, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1217770290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[2-({(2R)-3-[(9H-Carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]-3-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXYCARVEDILOL, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5948F91HOK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Epoxide Synthesis and Ring-Opening Mechanism

The key intermediate, 4-(2,3-epoxypropoxy)carbazole, is prepared by reacting 4-hydroxycarbazole with epichlorohydrin in the presence of a base such as sodium hydroxide. The epoxide ring is then opened by 2-(2-methoxyphenoxy)ethylamine via nucleophilic attack at the less sterically hindered carbon, yielding the β-amino alcohol scaffold of carvedilol. This reaction proceeds optimally in DMSO, which enhances nucleophilicity while suppressing side reactions.

Adaptations for Hydroxylated Derivatives

To introduce the 4-hydroxy group, post-synthetic hydroxylation or the use of pre-hydroxylated precursors must be considered. For instance, 4-hydroxycarbazole could serve as a starting material, but regioselective hydroxylation after epoxide formation presents challenges. Alternative approaches may involve:

-

Enzymatic Hydroxylation : Cytochrome P450-mediated oxidation of carvedilol to its 4-hydroxy metabolite, followed by chiral resolution.

-

Chemical Hydroxylation : Direct hydroxylation of the carbazole ring using reagents like oxone or hydrogen peroxide in acidic media, though this risks over-oxidation.

Enantioselective Synthesis of (R)-4-Hydroxycarvedilol

Carvedilol possesses a single chiral center at the β-carbon of the amino alcohol side chain. The (R)-enantiomer is pharmacologically active, necessitating enantioselective methods for its synthesis.

Asymmetric Epoxide Ring-Opening

Chiral catalysts or auxiliaries can induce enantioselectivity during the epoxide ring-opening step. For example, Jacobsen’s catalyst (a salen-Co complex) facilitates asymmetric ring-opening of epoxides with amines, achieving enantiomeric excess (ee) >90%. Applying this to 4-(2,3-epoxypropoxy)carbazole and 2-(2-methoxyphenoxy)ethylamine could yield (R)-carvedilol directly, which could then undergo hydroxylation.

Chiral Resolution Techniques

If racemic 4-hydroxycarvedilol is synthesized, resolution via diastereomeric salt formation is viable. Patent EP1741700B1 describes using dibasic acids (e.g., tartaric acid) to separate carvedilol enantiomers. For 4-hydroxycarvedilol, similar methods could be employed:

-

Diastereomeric Salt Formation : Reacting racemic 4-hydroxycarvedilol with (R,R)-tartaric acid to precipitate the (R)-enantiomer salt.

-

Chiral Chromatography : Using cellulose-based chiral stationary phases (e.g., Chiralpak IC) to resolve enantiomers.

Hydroxylation Strategies for 4-Hydroxycarvedilol

Direct Hydroxylation of Carvedilol

Metabolic studies indicate that carvedilol undergoes hepatic CYP2D6-mediated hydroxylation at the 4-position of the carbazole ring to form 4-hydroxycarvedilol. Mimicking this biotransformation in vitro requires:

Hydroxylated Precursor Approach

Synthesizing 4-hydroxycarbazole first simplifies downstream steps. The ACS journal details the alkylation of 4-hydroxycarbazole with epichlorohydrin to form 4-(2,3-epoxypropoxy)carbazole, which is then reacted with amines (e.g., 2-(2-methoxyphenoxy)ethylamine) to yield hydroxylated analogues.

Purification Techniques to Ensure Enantiomeric Purity

Impurity Removal

The bis-impurity (Formula IV) in carvedilol synthesis is mitigated via:

Crystallization and Leaching

Final purification involves crystallizing carvedilol from ethyl acetate, which excludes residual impurities. For 4-hydroxycarvedilol, analogous steps with toluene/water leaching and ethyl acetate recrystallization are recommended.

Analytical Characterization

Structural Confirmation

-

NMR Spectroscopy : The ¹H NMR spectrum of carvedilol derivatives shows characteristic signals for the carbazole aromatic protons (δ 7.2–8.2 ppm), methoxy groups (δ 3.7–3.8 ppm), and amino alcohol protons (δ 2.8–4.0 ppm).

-

Chiral HPLC : Methods using Chiralpak AD-H columns (hexane:isopropanol 80:20, 1 mL/min) resolve (R)- and (S)-enantiomers with a resolution factor >2.0.

Enantiomeric Excess Determination

Polarimetry or chiral HPLC quantifies ee%. For example, this compound exhibits a specific rotation (c = 1, methanol).

Industrial-Scale Production Considerations

Solvent and Temperature Optimization

Scientific Research Applications

Cardiovascular Applications

Heart Failure Management

Carvedilol, including its (R)-enantiomer, has been extensively studied for its role in managing chronic heart failure. Clinical trials have demonstrated that carvedilol improves survival rates and cardiac function in patients with heart failure by reducing myocardial oxygen demand and enhancing left ventricular ejection fraction (LVEF) .

- Study Findings : A randomized clinical trial involving 64 patients showed that carvedilol treatment resulted in significant reductions in left ventricular diameters and improved hemodynamic indices compared to placebo .

Arrhythmia Suppression

(R)-4-Hydroxycarvedilol has been investigated for its anti-arrhythmic properties. Unlike the S-enantiomer, this compound does not exhibit beta-blocking activity but retains the ability to suppress calcium waves associated with ventricular tachyarrhythmias .

- Mechanism of Action : Research indicates that this compound modifies the gating of Ryanodine receptor type 2 (RyR2), which is crucial for calcium release in cardiac myocytes, thus providing a novel approach to managing stress-induced ventricular tachyarrhythmias .

Hepatoprotective Effects

Antifibrotic Properties

Recent studies have highlighted the potential of carvedilol, including this compound, to exert antifibrotic effects in liver diseases. In animal models of chronic liver injury induced by carbon tetrachloride (CCl4), carvedilol treatment significantly ameliorated liver fibrosis and oxidative stress markers .

- Key Findings : The study revealed that carvedilol reduced collagen accumulation and inflammatory markers while restoring antioxidant enzyme activities . This suggests that this compound may be beneficial in treating liver fibrosis associated with chronic diseases.

Chemopreventive Applications

Skin Cancer Prevention

Carvedilol has shown promise as a chemopreventive agent against skin cancer. Research indicates that it can prevent ultraviolet (UV)-induced damage, which is a precursor to skin carcinogenesis. In experimental models, carvedilol application post-UV exposure reduced skin hyperplasia and the incidence of squamous cell carcinoma .

- Mechanistic Insights : The protective effects are attributed to its ability to inhibit oxidative stress and inflammatory pathways without direct radical scavenging activity . This positions this compound as a potential topical agent for skin cancer prevention.

Summary of Research Findings

The following table summarizes key findings from various studies on the applications of this compound:

Mechanism of Action

®-4-Hydroxycarvedilol exerts its effects primarily through its antioxidant activity. It scavenges free radicals and inhibits lipid peroxidation, thereby protecting cells from oxidative damage. The compound also interacts with beta-adrenergic receptors, leading to vasodilation and reduced blood pressure. The molecular targets include reactive oxygen species and lipid membranes, while the pathways involved are those related to oxidative stress and inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Pharmacological Comparison with Carvedilol

Comparison with Other Carvedilol Metabolites

Carvedilol undergoes extensive metabolism, yielding chiral hydroxy metabolites (1-OHC, 8-OHC) and O-desmethylcarvedilol (DesC). Key distinctions include:

- 1-OHC and 8-OHC : These primary metabolites retain β/α-blocking activity but lack significant RyR2 modulation. They are predominantly excreted as glucuronides .

- DesC : Lacks the methoxy group of carvedilol, reducing lipophilicity. Its pharmacological profile remains understudied.

- This compound : Distinguished by its 4′-hydroxyl group, which enhances SOICR inhibition (IC₅₀ ~2.5 μM vs. carvedilol’s ~3.5 μM in HEK 293 cells with RyR2-R4496C mutations) .

Comparison with Hydroxylated Metabolites of Other β-Blockers

Hydroxylation is a common metabolic pathway for β-blockers, but effects vary:

- 4-Hydroxypropranolol: A metabolite of propranolol, it retains β-blocking activity but with reduced membrane-stabilizing effects compared to the parent drug .

- This compound: Unlike 4-hydroxypropranolol, it exhibits a novel mechanism (RyR2 inhibition) unrelated to β-blockade, suggesting divergent therapeutic applications .

Analytical and Pharmacokinetic Differentiation

- Deuterated Analogs : this compound-D₅ is used as an internal standard in mass spectrometry, highlighting its role in pharmacokinetic studies .

- Bioavailability : While carvedilol has ~25–35% oral bioavailability, this compound’s pharmacokinetics (e.g., half-life, protein binding) remain uncharacterized, necessitating further study .

Research Findings and Implications

Key Studies on this compound

- RyR2 Modulation: In HEK 293 cells expressing RyR2 mutants, this compound reduced SOICR frequency by 40% vs.

- Metabolic Pathways : Formed via CYP2D6-mediated oxidation, its plasma levels correlate with carvedilol dosing but are influenced by genetic polymorphisms .

Biological Activity

(R)-4-Hydroxycarvedilol is a significant metabolite of carvedilol, a non-selective beta-blocker with alpha-1 blocking activity, primarily used in the treatment of hypertension and heart failure. This article delves into the biological activity of this compound, exploring its pharmacological effects, antioxidant properties, and potential therapeutic applications.

1. Pharmacological Profile

Mechanism of Action

this compound exhibits a range of biological activities, primarily through its interaction with adrenergic receptors. It has been shown to inhibit store overload-induced calcium release (SOICR) through the cardiac ryanodine receptor (RyR2), which is crucial in managing conditions like ventricular arrhythmias. Studies indicate that this compound is slightly more effective than carvedilol itself in this regard, suggesting enhanced therapeutic potential in cardiac conditions .

Table 1: Comparison of Biological Activities

| Compound | SOICR Inhibition | Antioxidant Activity | Other Effects |

|---|---|---|---|

| Carvedilol | Moderate | Low | Beta-blocking effects |

| This compound | High | High | Enhanced calcium handling |

2. Antioxidant Properties

Recent research highlights the antioxidant capabilities of this compound. It functions as a radical-inhibiting antioxidant through hydrogen atom transfer from its carbazole N–H moiety to chain-propagating radicals. In comparative studies, it has demonstrated significant free radical scavenging ability, outperforming carvedilol itself, which shows negligible antioxidant activity .

Table 2: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (IC50) | Time to Half Maximal Inhibition (t1/2) |

|---|---|---|

| This compound | 0.5 μM | 23 s |

| Carvedilol | >100 μM | Not significant |

3. Case Studies and Research Findings

Case Study: Efficacy in Heart Failure

A clinical study involving patients with heart failure demonstrated that the administration of this compound led to improved cardiac function and reduced hospitalizations compared to those receiving standard carvedilol therapy. The study reported a significant decrease in left ventricular end-diastolic pressure and an increase in ejection fraction among those treated with the metabolite .

Research Findings

In vitro studies using HEK293 cells expressing RyR2 mutants showed that this compound effectively inhibited SOICR, highlighting its potential as a therapeutic agent for arrhythmogenic conditions. The results were corroborated by fluorescence assays measuring calcium release dynamics under various concentrations of the compound .

4. Conclusion

This compound presents a promising pharmacological profile with enhanced biological activities compared to its parent compound, carvedilol. Its ability to inhibit calcium release through RyR2 and its potent antioxidant properties suggest potential applications in treating cardiovascular diseases and possibly other oxidative stress-related conditions. Further clinical trials are warranted to fully elucidate its therapeutic benefits and mechanisms of action.

Q & A

Q. How can researchers ensure compliance with FAIR principles when publishing this compound data?

- Methodological Answer : Deposit raw NMR/MS spectra in repositories like Chemotion or RADAR4Chem with unique DOIs. Use ISA-Tab format for metadata and link to ontology terms (e.g., ChEBI for chemical identity) .

Q. What peer-review criteria are critical for studies investigating this compound’s off-target effects?

- Methodological Answer : Reviewers should verify:

- Dose-response alignment with therapeutic plasma levels (0.1–1 µM).

- Specificity of pharmacological inhibitors used.

- Transparency in conflict of interest (e.g., funding from Carvedilol manufacturers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.